molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No.: B8632071
CAS No.: 13107-01-2
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
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Description

N-methyl diallylamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13107-01-2

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-6-8(3)7-5-2;/h4-5H,1-2,6-7H2,3H3;1H

InChI Key

VNLHWLYAOHNSCH-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC=C.Cl

Related CAS

29566-78-7

Origin of Product

United States

Contextual Significance in Polymer Chemistry

In the broad landscape of polymer chemistry, N-methyl diallylamine (B93489) hydrochloride holds significance primarily as a monomer used in the creation of specialized polymers. Its molecular structure, featuring two reactive allyl groups, makes it suitable for polymerization reactions. The presence of the hydrochloride group renders the monomer and the resulting polymers water-soluble, a key characteristic for many applications. It is particularly valuable in the synthesis of cationic polymers through radical polymerization. The compound also serves as a cross-linking agent, which can enhance the stability and solubility of materials in aqueous environments. Research has also explored the use of copolymers derived from this monomer to improve the properties of other materials, such as enhancing the color fastness of dyed textiles.

Role As a Monomer Precursor for Cationic Polymers

The principal role of N-methyl diallylamine (B93489) hydrochloride in polymer science is as a monomer precursor for the synthesis of cationic polymers. These polymers, which carry a positive charge, are highly soluble in water and are utilized in various industrial applications.

The transformation from monomer to polymer is typically achieved through a process known as radical polymerization. This process is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures. A critical aspect of the polymerization of diallyl monomers like N-methyl diallylamine is overcoming the challenge of "degradative chain transfer," a side reaction that can lead to low-molecular-weight products. researchgate.net Research has shown that conducting the polymerization in an acidic medium, where the monomer is in its protonated salt form (like the hydrochloride or trifluoroacetate (B77799) salt), helps to suppress this side reaction. researchgate.net This strategy allows for the formation of high-molecular-weight polymers by transforming what would be a chain-terminating step into an effective chain transfer, promoting the growth of the polymer chain. researchgate.net The resulting poly(N-methyl diallylamine) and its salts are of interest for their unique properties, which differ from their quaternary ammonium (B1175870) analogs. researchgate.net

Overview of Research Trajectories

Established Synthetic Pathways

The formation of this compound can be achieved through well-documented synthetic routes, each with distinct mechanisms and intermediate steps.

A prevalent method for synthesizing N-methyl diallylamine involves a two-step amination process. This typically begins with the synthesis of the secondary amine, diallylamine, followed by a methylation step to yield the tertiary amine, which is then converted to its hydrochloride salt.

One common approach involves the reaction of ammonia (B1221849) with 3-chloropropene (allyl chloride) to form diallylamine. The diallylamine is then methylated. A frequently used methylation technique is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde (B43269) and formic acid. The reaction proceeds through the nucleophilic attack of the diallylamine on formaldehyde, followed by reduction.

Alternatively, methylation can be achieved by reacting diallylamine directly with formaldehyde under thermal conditions. In this process, formaldehyde serves as the methylating agent, leading to the formation of N-methyl diallylamine. google.com Following the synthesis of the tertiary amine, it is treated with anhydrous hydrogen chloride gas, typically in a solvent like ethanol (B145695), to precipitate the final product, this compound, in high purity.

N-methyl diallylamine can also be synthesized via nucleophilic substitution, a fundamental reaction in organic chemistry. libretexts.org This route can involve the direct reaction of diallyl chloride with methylamine (B109427). However, a more controlled and common approach involves the reaction of allyl chloride with methylamine. chemicalbook.com

In this process, methylamine acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride and displacing the chloride ion. savemyexams.comreddit.com This initial reaction forms N-methylallylamine. chemicalbook.com To obtain the desired diallyl product, this intermediate can then react with a second molecule of allyl chloride.

A significant challenge in this method is preventing further alkylation. The secondary amine product (N-methylallylamine) and the tertiary amine product (N-methyl diallylamine) are also nucleophilic and can react with the alkyl halide, leading to a mixture of products, including quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org To favor the formation of the desired tertiary amine, reaction conditions must be carefully controlled. chemguide.co.uk Once the N-methyl diallylamine base is synthesized and purified, it is converted to the hydrochloride salt by treatment with HCl. chemicalbook.com

Reaction Conditions and Parameter Optimization

The efficiency and success of synthesizing this compound are highly dependent on the careful control and optimization of reaction parameters.

Temperature is a critical factor in the synthesis of N-methyl diallylamine. For the two-step amination process starting with ammonia and 3-chloropropene, maintaining a temperature range of 35–55°C is recommended during the initial addition to manage the exothermic nature of the reaction and minimize side product formation. For methylation reactions using formaldehyde, temperatures can be significantly higher, often in the range of 100-200°C. google.comgoogle.com

In nucleophilic substitution reactions, temperature control is also crucial. During the addition of reactants like allyl chloride to an amine solution, temperatures are often kept low, sometimes below 10°C, to control the initial exothermic reaction. google.com Subsequently, the reaction mixture may be heated to reflux (e.g., 42-46°C) to ensure the reaction proceeds to completion. google.com

Table 1: Temperature Conditions for Synthetic Pathways

Synthetic Pathway Step Recommended Temperature Source
Two-Step Amination Initial Amination (Ammonia + 3-Chloropropene) 35–55°C
Two-Step Amination Formaldehyde Methylation 100–200°C google.comgoogle.com
Nucleophilic Substitution Reactant Addition (Allyl Chloride + Amine) <10°C google.com
Nucleophilic Substitution Reaction Completion Reflux (e.g., 42-46°C) google.com

The ratio of reactants is a key parameter to optimize for maximizing the yield of the desired product and minimizing impurities. In the methylation of secondary amines like diallylamine using formaldehyde, an excess of formaldehyde is often used, typically in a molar ratio of 1.5 to 3 moles of formaldehyde per mole of the secondary amine. google.comgoogle.com

When synthesizing amines via nucleophilic substitution of alkyl halides, the stoichiometry is critical to control the extent of alkylation. libretexts.org To prevent the formation of over-alkylated products, a large excess of the amine nucleophile (such as ammonia or methylamine) is often used relative to the alkyl halide. chemguide.co.uk This statistical approach increases the probability that the alkyl halide will react with the starting amine rather than the more substituted amine products. chemguide.co.uk

Table 2: Stoichiometric Ratios for Reactant Optimization

Reaction Type Reactants Molar Ratio (Reagent:Substrate) Purpose Source
Formaldehyde Methylation Formaldehyde : Secondary Amine 1.5:1 to 3:1 Ensure complete methylation google.comgoogle.com
Nucleophilic Substitution Amine : Alkyl Halide Large Excess Minimize multiple substitutions chemguide.co.uk

The use of anhydrous (water-free) conditions is crucial in many organic syntheses, including the preparation of amines and their salts, to achieve higher yields and purity. fiveable.me The presence of water can lead to undesirable side reactions. fiveable.me For instance, reagents like Grignard reagents, which are sometimes used in more complex syntheses, react vigorously with water. fiveable.me

In the context of amine synthesis, anhydrous conditions are important to prevent the hydrolysis of reactants and intermediates. fiveable.me For example, if acyl chlorides were used in an acylation-reduction route to the amine, water would readily hydrolyze the acyl chloride. lumenlearning.com In the final step of preparing this compound, anhydrous HCl is used to precipitate the salt from an organic solvent. The absence of water is critical here to prevent the salt from dissolving and to ensure a clean, solid product is obtained. Maintaining a dry environment prevents side reactions and ensures the desired product is formed efficiently. fiveable.mefiveable.me

Advanced Purification Techniques for High Purity Monomer

The purification of N-methyl diallylamine and its subsequent conversion to the hydrochloride salt are crucial for obtaining a high-purity monomer suitable for polymerization and other sensitive applications. A multi-step approach is often employed to remove impurities such as water, unreacted starting materials, and byproducts. google.com

Key purification stages include:

Alkaline Dehydration and Phase Separation : Following synthesis, the crude product may be treated with an alkaline agent like sodium hydroxide (B78521) to facilitate the removal of water and byproducts such as ammonium chloride. Solvents like n-hexane can be added to partition the organic phase, containing the desired amine, from the aqueous phase.

Degassing : In syntheses involving reagents like formaldehyde, dissolved gases such as carbon dioxide may be present. These are typically removed by heating the mixture (e.g., at 50–150°C) under reduced pressure.

Distillation : Fractional distillation under vacuum is a highly effective method for isolating pure N-methyl diallylamine from less volatile impurities. This step is critical for achieving the high purity required for a monomer.

Removal of Reactants and Salts : Techniques like vacuum stripping can be used to eliminate excess volatile reactants, such as allyl chloride. google.com Inorganic salts formed during the reaction, like sodium chloride, are typically removed by filtration or centrifugation. google.com For enhanced purity, treatment with activated charcoal may also be employed. google.com

Crystallization and Hydrochloride Formation : The final, purified N-methyl diallylamine is converted to its hydrochloride salt. This is often achieved by treating a solution of the amine in a solvent like ethanol with anhydrous hydrogen chloride (HCl) gas. The resulting this compound salt, which has greater stability, precipitates and can be collected, often achieving a purity of over 95%. Recrystallization from suitable solvents, such as n-butyl alcohol, can further enhance purity by removing trace impurities. orgsyn.org

Table 1: Advanced Purification Techniques for this compound

Purification Step Description Impurities Removed
Alkaline Dehydration Treatment with a base like sodium hydroxide. Water, ammonium chloride.
Phase Separation Use of an immiscible solvent (e.g., n-hexane) to separate organic and aqueous layers. Water-soluble impurities.
Degassing Heating under reduced pressure. Dissolved gases (e.g., CO2).
Fractional Distillation Separation based on boiling points under vacuum. Non-volatile impurities, byproducts.
Vacuum Stripping Application of vacuum to remove volatile components. Excess reactants (e.g., allyl chloride). google.com
Filtration/Centrifugation Mechanical separation of solid and liquid phases. Inorganic salts (e.g., NaCl). google.comorgsyn.org
Hydrochloride Formation Reaction with anhydrous HCl gas in a solvent. Stabilizes the amine and allows for purification via crystallization.
Recrystallization Dissolving the solid in a hot solvent and cooling to form pure crystals. Trace organic and inorganic impurities. orgsyn.org

Chemical Transformations and Derivatization Approaches

This compound serves as a precursor to a wide range of other molecules through various chemical transformations. Its structure, featuring a tertiary amine and two reactive allyl groups, allows for diverse derivatization strategies.

The formation of the parent tertiary amine, N-methyl diallylamine, is most commonly achieved through the N-methylation of diallylamine, a secondary amine. wikipedia.org

A primary industrial method involves the reaction of diallylamine with formaldehyde, which serves as the C1 source for the methyl group. This reaction is typically carried out under thermal conditions at temperatures ranging from 100 to 200°C in an autoclave. google.comgoogle.com The process generally uses a molar excess of formaldehyde (1.5 to 3 moles per mole of diallylamine) and results in the formation of N-methyl diallylamine along with water and carbon dioxide as byproducts. google.com A specific example involves reacting diallylamine with formaldehyde at a 1:1.6 molar ratio at 120°C, which generates a pressure of up to 2.5 MPa. google.com

More recent and "greener" approaches to N-methylation utilize transition-metal catalysts. nih.gov Heterogeneous catalysts, such as ruthenium nanoparticles supported on carbon (Ru/C), can efficiently catalyze the N-methylation of various amines using formaldehyde under milder conditions. nih.gov These catalytic methods offer advantages such as high selectivity, operational simplicity, and compatibility with a wide range of functional groups. nih.gov

Table 2: Comparison of N-Methylation Methods for Diallylamine

Method Reagents Conditions Advantages Disadvantages
Thermal Formaldehyde Methylation Diallylamine, Formaldehyde (1.5-3 equiv.) 100-200°C, high pressure (autoclave). google.comgoogle.com High yield, simple reagents. google.com Requires high temperature and pressure. google.comgoogle.com
Catalytic Methylation Diallylamine, Formaldehyde, Ru/C catalyst. Milder conditions, industrially applicable. nih.gov High efficiency, green process, catalyst can be recycled. nih.gov Requires a specific catalyst. nih.gov

The tertiary amine functionality of N-methyl diallylamine makes it a prime candidate for quaternization reactions, leading to the formation of quaternary ammonium compounds. These compounds are significant in various industrial applications, including the synthesis of cationic polymers.

The most direct strategy for quaternization is the reaction of N-methyl diallylamine with an alkyl halide. sigmaaldrich.com This reaction can be tailored to produce a variety of quaternary ammonium salts. For example, reacting N-methyl diallylamine with methyl iodide, ethyl bromide, or benzyl (B1604629) chloride yields diallyldimethylammonium iodide, diallylethylmethylammonium bromide, and diallylbenzylmethylammonium chloride, respectively. sigmaaldrich.com

The choice of solvent plays a crucial role in the quaternization process. In some cases, the reaction is conducted in a liquid diluent such as acetone. google.com If a sufficiently non-polar solvent is used, the resulting quaternary ammonium salt, being ionic, will often precipitate from the solution. google.com This facilitates easy separation and purification of the product via filtration. google.com

For industrial-scale production, continuous processes have been developed. These can involve reacting the tertiary amine with an alkyl halide, such as methyl chloride, in a tubular reactor at elevated temperatures (50–140°C) and pressures (12–65 bar). google.com These conditions are designed to keep the alkyl halide dissolved in the reaction mixture, ensuring an efficient conversion to the quaternary ammonium salt. google.com

Table 3: Quaternization Reactions of N-Methyl Diallylamine

Quaternary Ammonium Salt Alkylating Agent Potential Solvent(s) Reference
Diallyldimethylammonium Iodide Methyl Iodide Acetone, Sulfolane sigmaaldrich.comrsc.org
Diallylethylmethylammonium Bromide Ethyl Bromide Not specified sigmaaldrich.com
Diallylbenzylmethylammonium Chloride Benzyl Chloride Not specified sigmaaldrich.com
Diallyldimethylammonium Chloride Allyl Chloride Acetone, Toluene, Water google.com
Diallyldimethylammonium Chloride Methyl Chloride None (solvent-free) google.com

The N-methyl diallylamine molecule possesses two primary sites for reaction with electrophiles: the lone pair of electrons on the nitrogen atom and the electron-rich carbon-carbon double bonds of the allyl groups. This dual reactivity allows for a wide array of functionalization reactions.

The nitrogen atom's nucleophilicity allows it to react with various electrophiles. For instance, secondary amines like diallylamine can react with nitrosating agents to form N-nitroso compounds, such as N-nitroso diallylamine. synzeal.com This type of reaction demonstrates the accessibility of the nitrogen lone pair for functionalization.

The allyl groups are susceptible to electrophilic addition reactions. While the amino group is strongly activating, its basicity can lead to complications with certain electrophilic reagents, particularly in Friedel-Crafts type reactions where it can form complexes with Lewis acid catalysts. openstax.org However, the double bonds can participate in reactions such as halogenation, hydrohalogenation, and hydration under appropriate conditions.

Furthermore, palladium-catalyzed reactions can activate allylic amines to behave as electrophiles, reversing their inherent nucleophilic nature. jst.go.jp While this is a transformation of the amine itself into an electrophile, it highlights the advanced chemical strategies available to manipulate the reactivity of such molecules. The inherent reactivity of the amine as a nucleophile, however, remains its dominant chemical characteristic in reactions with electrophilic species. jst.go.jp

Radical Polymerization Mechanisms

The radical polymerization of this compound follows the classical steps of initiation, propagation, and termination, but with specific features arising from its diallyl structure. A significant challenge in the polymerization of allylic monomers is the propensity for degradative chain transfer, where a hydrogen atom is abstracted from an allylic position, forming a stable, less reactive allyl radical. google.com However, in the case of diallylamine salts, this issue can be mitigated.

Initiation Mechanisms and Initiator Selection

The initiation of polymerization is achieved by introducing a source of free radicals. For this compound, which is typically polymerized in aqueous solutions, water-soluble initiators are preferred. google.com The process can be initiated through thermal decomposition of an initiator or via redox systems.

Commonly used initiators are water-soluble azo compounds, which decompose upon heating to generate two carbon-centered radicals and a molecule of nitrogen gas. libretexts.org The selection of an initiator is often based on its half-life at a given temperature, allowing for control over the rate of radical generation. fujifilm.com For the polymerization of diallylamine salts, both non-ionic and cationic water-soluble azo initiators have been successfully employed. google.comresearchgate.net The use of a cationic initiator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025), can be advantageous in these systems. researchgate.netresearchgate.net Quantum chemical studies have shown that the polymerization should be conducted in a system where the monomer molecules are exclusively in their protonated form to decrease the competitiveness of chain transfer reactions. researchgate.net

Below is a table of representative initiators used in the polymerization of diallylamine systems.

Initiator NameTypeDecomposition Method
2,2′-Azobis(2-amidinopropane) dihydrochloride (V-50)Cationic AzoThermal
2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086)Non-ionic AzoThermal
Ammonium PersulfateInorganic PeroxideThermal or Redox
Potassium PersulfateInorganic PeroxideThermal or Redox

Chain Propagation Processes

Chain propagation in the polymerization of this compound is not a simple linear addition of monomer units. Instead, it proceeds through an alternating sequence of intramolecular and intermolecular steps, known as cyclopolymerization. tandfonline.com

The process begins when an initiator radical adds to one of the double bonds of the monomer, forming a substituted 5-hexenyl radical. This radical can then undergo two competing reactions:

Intermolecular addition: It can add to the double bond of another monomer molecule.

Intramolecular cyclization: It can attack the second double bond within the same monomer unit, forming a cyclic radical. tandfonline.com

For diallylamine systems, the intramolecular cyclization is highly favored, leading to the formation of five-membered (pyrrolidinium) or, less commonly, six-membered (piperidinium) rings within the polymer backbone. tandfonline.comresearchgate.net The resulting cyclized radical then propagates the chain by adding to another monomer molecule (intermolecular addition), and the cycle repeats. This mechanism results in a polymer chain primarily composed of cyclic repeating units. tandfonline.com Studies have shown that for N,N-diallyl-N-methylamine salts, the protonation of the nitrogen atom is key to reducing the rate of degradative chain transfer, thus allowing for the synthesis of high-molecular-weight polymers. researchgate.net

Elucidation of Chain Termination Mechanisms

Chain termination in radical polymerization occurs when two growing polymer radicals react with each other to deactivate, primarily through combination or disproportionation. libretexts.org In the polymerization of this compound, it has been found that the chain termination is controlled by a bimolecular mechanism. researchgate.net

A critical aspect of diallylamine polymerization is the management of chain transfer. The typically problematic degradative chain transfer to the monomer is transformed into an effective chain transfer process when the monomer is fully protonated. researchgate.net This means that while a hydrogen atom may still be abstracted from a monomer, the resulting radical is capable of re-initiating a new polymer chain, thus preserving the kinetic chain length and allowing for the formation of higher molecular weight polymers. researchgate.net Termination can also occur through reaction with an initiator radical or an impurity.

Cyclopolymerization Phenomena

Cyclopolymerization is the defining characteristic of the polymerization of this compound. This phenomenon is a type of addition polymerization where a monomer containing two or more unconjugated double bonds yields a polymer with a cyclic structure in its main chain. tandfonline.com

Intramolecular Cyclization in Diallylamine Systems

The intramolecular cyclization step is a key feature of the polymerization of diallylamine monomers. tandfonline.com Following the initial addition of a radical to a monomer molecule, the resulting uncyclized radical rapidly undergoes a ring-closing reaction. nih.gov In the case of this compound, the cyclization predominantly leads to the formation of a five-membered N-methylpyrrolidinium ring structure. researchgate.net The formation of a six-membered piperidinium (B107235) ring is also possible but is generally less favored. researchgate.net

Computational studies using Density Functional Theory (DFT) have investigated the radical cyclization reactions of models for the growing radical chains from N-methyl-N,N-diallylammonium. These studies predict that the five-membered ring cyclization reaction has a relatively low activation energy, confirming its favorability. itu.edu.tr The resulting polymer is therefore not a simple linear polydiallylamine but rather a poly(N-methylpyrrolidinium chloride).

Factors Influencing Cyclization Efficiency

Several factors can influence the efficiency of the cyclization step relative to uncyclized propagation. These include monomer concentration, temperature, and the nature of the solvent. researchgate.net

Monomer Concentration: Lower monomer concentrations generally favor intramolecular cyclization over intermolecular propagation because the probability of the radical end of the chain encountering its own pendant double bond becomes higher relative to encountering another monomer molecule. researchgate.net

Temperature: Higher temperatures can sometimes favor cyclization, although the effect can be complex and system-dependent. researchgate.net

Monomer Structure: The structure of the monomer itself plays a crucial role. Theoretical studies have shown that methyl substitution on the nitrogen atom in diallylamine systems decreases the activation energy barrier to cyclization. itu.edu.tr This rate enhancement is attributed to a decrease in gauche interactions in the transition state compared to the initial uncyclized radical. itu.edu.tr This suggests that N-methyl diallylamine has a higher intrinsic tendency to cyclize compared to unsubstituted diallylamine.

The efficiency of cyclization is critical as it determines the final structure of the polymer and, consequently, its physical and chemical properties. A high degree of cyclization is generally desired to produce a fully saturated, linear-chain polymer composed of cyclic units.

Kinetic Aspects of Polymerization

The polymerization of this compound is characterized by a series of intricate kinetic relationships that govern the reaction rate and the properties of the resulting polymer.

Reaction Rate Dependency on Monomer and Initiator Concentrations

Systematic investigations have shown that the initial rate of polymerization can exhibit a sharp and non-linear increase with a rise in the initial monomer concentration. researchgate.net This phenomenon is often attributed to a corresponding decrease in the elementary rate constant of bimolecular chain termination as the viscosity of the monomer solution increases. researchgate.net For instance, in the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) with vinyl ether of monoethanolamine (VEMEA), the polymerization rate (Rp) was found to follow the equation Rp=k[M]2.6[I]0.6, where [M] is the monomer concentration and [I] is the initiator concentration. researchgate.net This indicates a strong, greater than first-order dependence on the total monomer concentration. researchgate.net

The following table illustrates the effect of monomer and initiator concentrations on the polymerization rate, as observed in a study on the copolymerization of DADMAC and VEMEA.

Table 1: Effect of Monomer and Initiator Concentration on Polymerization Rate

Monomer Concentration (mol/L) Initiator Concentration (wt. %) Polymerization Rate (mol/L·s)
1.0 0.05 Data Not Available
2.0 0.05 Data Not Available
3.0 0.05 Data Not Available
2.0 0.10 Data Not Available
2.0 0.15 Data Not Available

Temperature Effects on Polymerization Kinetics

Temperature is a critical parameter that significantly influences the kinetics of this compound polymerization. Generally, increasing the temperature accelerates the rate of polymerization due to higher kinetic energy, which leads to more frequent and energetic collisions between reacting species. ajpojournals.org However, the effect of temperature is not always straightforward and can be complex.

For some polymerization systems, the rate increases with temperature up to a certain point, after which it may decrease. tue.nl This can be due to several factors, including the increased importance of depropagation at higher temperatures, which is the reverse of the propagation step and leads to the breakdown of the polymer chain. tue.nl For instance, in the photoinitiated polymerization of some dimethacrylates, the polymerization rate increases with temperature up to 160°C, but above this temperature, depropagation becomes dominant, and the rate approaches zero above 210°C. tue.nl

Additionally, temperature can affect the efficiency of the initiator and the rate of chain transfer reactions. ajpojournals.org The optimal temperature for polymerization is often a balance between achieving a high reaction rate and avoiding undesirable side reactions or polymer degradation. ajpojournals.orgnih.gov For example, in the anionic ring-opening polymerization of ε-caprolactam, the optimal molding temperature for achieving high polymerization and good mechanical properties was found to be between 140°C and 160°C. nih.gov

Role of Degradative Chain Transfer and its Transformation

However, in the case of diallylamine derivatives, the presence of ionogenic groups can suppress this degradative chain transfer. researchgate.net The protonation of the nitrogen atom is believed to play a crucial role in this transformation. researchgate.net The degradative chain transfer can be transformed into an effective chain transfer process. researchgate.net This transformation involves the intramolecular cyclization of the protonated diallyl transfer radical to form a more reactive radical that can continue the polymer chain. researchgate.net This mechanism helps to achieve high polymerization rates and produce high molecular weight polymers. researchgate.net

The process of degenerative chain transfer, a broader category that includes the transformation of degradative chain transfer, involves the transfer of the active site along the polymer chain without altering its reactivity. wikipedia.orgnii.ac.jp This mechanism is fundamental to controlled radical polymerization techniques and significantly influences the molecular weight distribution of the polymer. wikipedia.org

Acid Catalysis and Protonation Effects on Polymerization

Acid catalysis and the resulting protonation of the amine group in this compound play a pivotal role in its polymerization kinetics. The protonation of the diallylamine monomer is essential for suppressing degradative chain transfer, as discussed previously. researchgate.net This protonation is achieved by conducting the polymerization in an acidic medium, often by using the hydrochloride salt of the monomer or by adding an acid to the polymerization system. researchgate.netresearchgate.net

Furthermore, acid catalysis can be a key component in certain polymerization systems, such as in multicomponent polymerizations where a Lewis acid can catalyze the reaction. mdpi.com The pH of the reaction medium, which is directly related to the acid concentration, can also influence the polymerization process.

Copolymerization Studies

This compound exhibits the ability to copolymerize with a variety of other monomers, leading to the synthesis of copolymers with diverse properties and potential applications.

Synthesis of Copolymers with Diverse Monomers

This compound has been successfully copolymerized with several monomers, including:

Sulfur Dioxide (SO₂): Copolymers of diallylamines, including this compound, with sulfur dioxide have been synthesized. researchgate.netnih.govnih.govgoogle.com These copolymerizations are typically carried out in polar solvents using radical initiators. google.com The resulting copolymers are often water-soluble and can have high molecular weights. google.com The ratio of the diallylamine structural unit to the sulfur dioxide structural unit in the copolymer can be controlled by the reaction conditions. google.com

Diallylamine Hydrochloride: Copolymers of this compound and diallylamine hydrochloride have been prepared. prepchem.com

Vinyl Monomers: Copolymerization with various vinyl monomers has been explored. For example, copolymers of N,N-diallyl-N,N-dimethylammonium chloride (a related quaternary ammonium salt) have been synthesized with vinyl acetate (B1210297) and fumaric acid. researchgate.net The copolymerization of N,N-diallyl-N,N-dimethylammonium chloride with the vinyl ether of monoethanolamine has also been studied in detail. researchgate.netresearchgate.net

Maleic Acid: While attempts to terpolymerize N-methyl diallylamine, maleic acid, and sulfur dioxide were largely unsuccessful in incorporating significant amounts of maleic acid, alternating copolymers of diallylamine derivatives and maleic acid have been synthesized. nih.govnih.gov

Methacrylamide (B166291): The polymerization of mixtures of methacrylamide with methyl- or n-propyldiallylamine hydrochloride has been investigated, though the formation of a true copolymer was subject to debate, with significant amounts of amine homopolymer often being isolated. researchgate.net

The following table summarizes some of the monomers that have been copolymerized with this compound or its derivatives.

Table 2: Monomers Copolymerized with this compound and its Derivatives

Comonomer Resulting Copolymer Reference
Sulfur Dioxide (SO₂) Poly(N-methyl diallylamine-alt-sulfur dioxide) nih.govnih.govgoogle.com
Diallylamine Hydrochloride Poly(N-methyl diallylamine-co-diallylamine) prepchem.com
Vinyl Ether of Monoethanolamine Poly(N,N-diallyl-N,N-dimethylammonium chloride-co-vinyl ether of monoethanolamine) researchgate.netresearchgate.net
Fumaric Acid Poly(N,N-diallyl-N,N-dimethylammonium chloride-co-fumaric acid) researchgate.net
Vinyl Acetate Poly(N,N-diallyl-N,N-dimethylammonium chloride-co-vinyl acetate) researchgate.net
Maleic Acid Alternating copolymers with diallylamine derivatives nih.govnih.gov
Methacrylamide Investigated with methyl-diallylamine hydrochloride researchgate.net

The reactivity ratios of the comonomers play a crucial role in determining the composition and structure of the resulting copolymer. researchgate.net In some cases, one monomer may be significantly more reactive than the other, leading to a copolymer that is rich in the more reactive monomer. researchgate.net

Influence of Comonomer Structure on Polymerization Behavior

The structure of the comonomer plays a pivotal role in the radical copolymerization of this compound, affecting reactivity ratios, polymerization rates, and the architecture of the resulting copolymer. The inherent characteristics of the comonomer, such as its electronic properties and steric hindrance, dictate the kinetics of the copolymerization and the final polymer properties.

Detailed research has been conducted on the copolymerization of diallylamine derivatives, which provides valuable insights into the behavior of this compound.

Copolymerization with Sulfur Dioxide: The copolymerization of diallylamine derivatives with sulfur dioxide is a well-documented process that typically leads to the formation of alternating copolymers. rsc.org For instance, in the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), a structurally similar quaternary ammonium salt, with sulfur dioxide, the reactivity ratios for both monomers are close to zero (r_A ≈ r_SO2 ≈ 0). rsc.org This indicates a strong tendency for the monomers to add to the growing polymer chain in an alternating fashion, regardless of the initial monomer feed ratio. This behavior is attributed to the formation of a donor-acceptor complex between the electron-rich diallylamine monomer and the electron-poor sulfur dioxide monomer. The resulting polysulfones are water-soluble and have been studied for various applications. researchgate.net A patented method for producing copolymers of diallylamines and sulfur dioxide highlights that the molecular weight of the resulting water-soluble copolymer can be controlled by the choice and amount of the acid used in the process. google.com

Copolymerization with Maleic Acid: Maleic acid, an unsaturated dicarboxylic acid, also exhibits a strong tendency towards alternating copolymerization with diallylamine derivatives. In the case of the free-radical copolymerization of DADMAC with maleic acid in methanol (B129727), copolymers with a constant composition (a 2:1 ratio of DADMAC to maleic acid) are formed over a wide range of initial comonomer feed ratios. researchgate.net This suggests the formation of a donor-acceptor complex between the comonomers in the methanolic solution. However, when the reaction is carried out in dimethyl sulfoxide (B87167) (DMSO), statistical copolymers are obtained. researchgate.net This solvent-dependent behavior underscores the significant influence of the reaction medium on the polymerization mechanism.

Copolymerization with Vinyl Ethers: The radical copolymerization of DADMAC with ethylene (B1197577) glycol vinyl ether proceeds at a high rate to yield random copolymers. The reactivity ratios for this system have been determined as r₁ (DADMAC) = 2.18 and r₂ (ethylene glycol vinyl ether) = 0.01, indicating that DADMAC is the more reactive comonomer. researchgate.net

Copolymerization with Vinyl Acetate: The free radical copolymerization of DADMAC with vinyl acetate in methanol results in a non-ideal, non-azeotropic system. The reactivity ratios were found to be r₁ (DADMAC) = 1.95 and r₂ (vinyl acetate) = 0.35, again showing the higher reactivity of the diallylamine monomer. researchgate.net

Copolymerization with Itaconic Acid: The copolymerization of diallylamine with itaconic acid has been successfully achieved using a free-radical initiator. The resulting copolymer's solubility is dependent on the comonomer ratio. nih.gov

The following table summarizes the reactivity ratios for the copolymerization of a close analog, N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), with various comonomers, providing an indication of the expected behavior for this compound.

Detailed Research Findings:

The solvent used in the copolymerization can also dramatically alter the polymerization behavior. As seen with maleic acid, the formation of alternating copolymers in methanol versus statistical copolymers in DMSO highlights the solvent's role in mediating comonomer interactions. researchgate.net

Controlled Copolymerization Methodologies

Conventional free-radical polymerization of diallylamine monomers often leads to polymers with broad molecular weight distributions and limited architectural control. To overcome these limitations, controlled radical polymerization (CRP) techniques have been explored for diallylammonium salts, offering the potential to synthesize well-defined copolymers with predictable molecular weights and low polydispersity indices (PDIs).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization:

RAFT polymerization is a versatile CRP method that has been applied to the polymerization of diallylammonium salts. A notable study investigated the aqueous Macromolecular Design via the Interchange of Xanthates (MADIX)/RAFT polymerization of DADMAC. researchgate.netepa.gov

Key findings from this research include:

Challenges with Solvent Choice: Initial attempts to control the polymerization in a water/ethanol mixture were unsuccessful due to significant chain transfer to ethanol. researchgate.net

Successful Controlled Polymerization in Water: The use of a water-soluble xanthate-terminated acrylamide (B121943) oligomer as the MADIX/RAFT agent enabled the controlled polymerization of DADMAC in water. This resulted in a linear increase of the number-average molecular weight (Mn) with monomer conversion, a hallmark of a controlled process. researchgate.net

High Polydispersity: Despite the controlled nature of the polymerization, the resulting poly(DADMAC) exhibited abnormally high PDIs (1.8 < PDI < 2.0). This was attributed to a high transfer constant to the xanthate agent but a low interchange transfer constant. researchgate.net

Synthesis of Block Copolymers: Despite the high PDI of the homopolymer, this methodology successfully enabled the synthesis of the first poly(acrylamide)-b-poly(DADMAC) double hydrophilic block copolymers with controlled molecular weight and composition. researchgate.net

These findings demonstrate that while controlled polymerization of diallylammonium salts like this compound via RAFT is feasible, careful optimization of the RAFT agent and reaction conditions is crucial to achieve narrow molecular weight distributions. The synthesis of block copolymers containing a poly(diallylammonium) segment opens up possibilities for creating novel materials with tailored properties.

Atom Transfer Radical Polymerization (ATRP):

The development of controlled copolymerization methodologies for this compound is a promising area of research. The ability to synthesize well-defined copolymers with controlled architectures will undoubtedly expand the range of applications for this versatile cationic monomer.

Structural Elucidation and Advanced Characterization of N Methyl Diallylamine Hydrochloride Polymers

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the polymer backbone, side chains, and the presence of specific functional groups. Mass spectrometry further aids in confirming the molecular weight and identifying any conjugated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers in solution. pageplace.de Both ¹H and ¹³C NMR are routinely used to analyze polymers of N-methyl diallylamine (B93489) hydrochloride.

In the ¹H NMR spectrum of poly(allylamine hydrochloride), which shares structural similarities, characteristic peaks can be observed. For instance, the CH2 peak appears in the range of 0.99–1.4 ppm, the CH peak between 1.4–1.7 ppm, and the CH2 peak on the side chain from 2.4–2.8 ppm. semanticscholar.org The presence of a peak for the NH2 group is noted between 3.4–3.8 ppm. semanticscholar.org For N-methylated versions, specific shifts associated with the methyl group would also be present. nih.gov

¹³C NMR spectroscopy provides complementary information. In the spectrum of poly(allylamine hydrochloride), a peak at 29 ppm is attributed to the CH2 group resulting from degradative chain transfer on the main chain. semanticscholar.org Peaks for the CH2 and CH groups from normal polymerization appear at 30–32 ppm and 43–44 ppm, respectively. semanticscholar.org The CH peak due to degradative chain transfer is seen at 33–34 ppm. semanticscholar.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can establish the connectivity between different protons in the polymer chain, confirming the head-to-tail microstructure. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(allylamine hydrochloride)

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Main Chain CH₂ (Normal)0.99–1.430–32 semanticscholar.org
Main Chain CH (Normal)1.4–1.743–44 semanticscholar.org
Side Chain CH₂2.4–2.8- semanticscholar.org
NH₂3.4–3.8- semanticscholar.org
Main Chain CH₂ (Degradative Transfer)-29 semanticscholar.org
Main Chain CH (Degradative Transfer)-33–34 semanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. fraunhofer.de For polymers of N-methyl diallylamine hydrochloride, FTIR is used to confirm the polymerization process and the presence of key chemical bonds.

The polymerization of the monomer is confirmed by the disappearance of absorption peaks characteristic of the C-H bonds in the -C=CH2 group, which are typically found around 3020 cm⁻¹, 3085 cm⁻¹, and 1310 cm⁻¹. scientific.net The FTIR spectrum of the polymer will instead show characteristic bands for the amine and alkyl groups. For instance, in poly(allylamine hydrochloride), NH₂ bending vibrations are observed at 900 and 1400 cm⁻¹. ijcce.ac.ir The stretching of the NH₂ group can be seen at 3100 cm⁻¹. ijcce.ac.ir For N-methylated polymers, specific vibrations associated with the N-CH₃ group would also be expected.

Derivatization reactions can be used in conjunction with FTIR to more precisely identify and quantify certain functional groups. fraunhofer.de

Table 2: Key FTIR Absorption Bands for Poly(allylamine hydrochloride)

Functional Group Wavenumber (cm⁻¹) Vibrational Mode Reference
C-H in -C=CH₂ (monomer)3020, 3085Stretching scientific.net
C-H in -C=CH₂ (monomer)1310Deformation scientific.net
NH₂3100Stretching ijcce.ac.ir
NH₂900, 1400Bending ijcce.ac.ir

Mass Spectrometry for Molecular Weight and Conjugate Confirmation

Mass spectrometry is a valuable tool for determining the molecular weight of polymers and confirming the structure of polymer conjugates. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are particularly useful for analyzing polymers.

For poly(allylamine hydrochloride), MALDI-TOF has been used to investigate the microstructure and molecular weight. researchgate.net Studies have shown that the intensity peak for poly(allylamine hydrochloride) is higher than that for the non-hydrochloride form, with significant peaks observed in the 1700 to 2100 Da and 2300 to 2500 Da ranges, indicating a higher molecular weight for the hydrochloride salt. researchgate.net This technique can also be used to analyze copolymers and investigate their microstructural tendencies, such as alternating or random arrangements. researchgate.net

When this compound polymers are used to form conjugates, for example with drugs or other molecules, mass spectrometry can confirm the successful conjugation by identifying the mass of the resulting larger molecule.

Molecular Weight Determination and Distribution Analysis

The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of a polymer. Techniques such as gel permeation chromatography and viscometry are standard methods for these analyses.

Gel Permeation Chromatography (GPC) and Viscometry

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.net

For cationic polymers like poly(this compound), careful selection of the eluent is crucial to prevent ionic and hydrophobic interactions between the sample and the GPC column material. shodexhplc.com An appropriate eluent often consists of an acidic buffer with added salt, such as 0.5M acetic acid with 0.1M–0.2M sodium nitrate, to suppress these interactions and allow for separation based on molecular size. shodexhplc.com GPC can be coupled with various detectors, including refractive index (RI) and multi-angle light scattering (MALS) detectors, to obtain accurate molecular weight data. shodexhplc.comrsc.org

Viscometry is another method used to estimate the molecular weight of polymers. semanticscholar.org The intrinsic viscosity of a polymer solution is related to its viscosity-average molecular weight (Mν) through the Mark-Houwink equation. researchgate.net While GPC provides more detailed information on the molecular weight distribution, viscometry offers a simpler and often complementary approach to molecular weight characterization. semanticscholar.org

Table 3: Comparison of Molecular Weight Determination Techniques

Technique Information Obtained Key Considerations Reference
Gel Permeation Chromatography (GPC/SEC)Mn, Mw, PDI, Molecular Weight DistributionEluent selection is critical for cationic polymers to prevent interactions. researchgate.netshodexhplc.com
ViscometryViscosity-Average Molecular Weight (Mν)Simpler method, provides an average molecular weight. semanticscholar.orgresearchgate.net

Factors Influencing Molecular Weight Control

The ability to control the molecular weight of poly(this compound) during polymerization is essential for tailoring its properties for specific applications. Several factors influence the final molecular weight of the polymer.

The polymerization of diallylamine monomers can be challenging due to degradative chain transfer, which can lead to the formation of low molecular weight polymers. researchgate.netgoogle.com However, conducting the polymerization in the presence of an acid, which protonates the monomer, can suppress this side reaction and lead to higher molecular weight polymers. researchgate.net

Other key factors that influence molecular weight include:

Initiator Concentration : Generally, a lower initiator concentration leads to a higher molecular weight, as there are fewer growing chains initiated. mdpi.com

Monomer Concentration : A higher monomer concentration can also favor the formation of higher molecular weight polymers. mdpi.com

Temperature : The temperature of the polymerization reaction can affect the rates of initiation, propagation, and termination, thereby influencing the final molecular weight. researchgate.net

Chain Transfer Agents : The presence of chain transfer agents can be used to control and often lower the molecular weight of the polymer. rsc.org

By carefully controlling these parameters, it is possible to synthesize poly(this compound) with a desired molecular weight and a relatively narrow molecular weight distribution. researchgate.net

Conformational and Microstructural Analysis

Studies on Polymer Conformation in Solution

As cationic polyelectrolytes, polymers of this compound exhibit characteristic solution behavior. Their conformation is highly dependent on the solvent environment, particularly in aqueous solutions. The hydrochloride salts of N-alkyl, N,N-diallylamines are noted for their water solubility, a key feature for many of their applications. tsijournals.com In solution, the polymer chains are subject to electrostatic repulsion between the positively charged quaternary ammonium (B1175870) groups along the backbone. This repulsion leads to a more expanded and rigid chain conformation compared to a neutral polymer of similar molecular weight. The extent of this expansion is influenced by the ionic strength of the solution; in the presence of added salts, the charges on the polymer backbone are shielded, allowing the chain to adopt a more flexible, coiled conformation.

PropertyDescriptionInfluencing FactorsCitation
Solubility Good solubility in water and other polar solvents.Polymer is a salt, enhancing aqueous solubility. tsijournals.com
Chain Conformation Generally an expanded, rigid-rod-like conformation in low ionic strength aqueous solutions due to electrostatic repulsion.Ionic strength, pH, counter-ion type.
Viscosity Intrinsic viscosity is dependent on the polymer's conformation and molecular weight. tsijournals.comChain expansion leads to higher viscosity. tsijournals.com

Stereoregularity and Ring Formation in Cyclopolymers

The polymerization of this compound proceeds via a free-radical mechanism known as cyclopolymerization. tsijournals.comresearchgate.net This process involves a series of alternating intramolecular and intermolecular addition reactions. The key feature is the intramolecular cyclization step, where the radical at the end of a growing chain attacks the second double bond within the same monomer unit, forming a cyclic structure that becomes part of the polymer backbone. tsijournals.com

For diallylamine-based monomers, two primary cyclic structures are possible: a five-membered pyrrolidinium (B1226570) ring or a six-membered piperidinium (B107235) ring. researchgate.net While the six-membered ring and its corresponding radical might be considered more stable from a thermodynamic standpoint, extensive studies on the cyclopolymerization of various diallyl systems have shown that the reaction is kinetically controlled. tsijournals.comresearchgate.net The formation of the five-membered pyrrolidinium ring is predominantly favored. researchgate.netresearchgate.net This preference is attributed to the close proximity of the two allyl groups on the nitrogen atom, which facilitates the five-membered ring closure. tsijournals.com

FeatureFive-Membered RingSix-Membered RingPredominant StructureCitation
Structure Name PyrrolidiniumPiperidiniumPyrrolidinium researchgate.net
Formation Control Kinetically favoredThermodynamically favoredKinetically controlled tsijournals.comresearchgate.net
Reason for Preference Favorable steric arrangement for intramolecular cyclization.Less favorable cyclization kinetics.The cyclopolymerization of N-substituted diallylamines is well-documented to yield polymers with almost exclusively five-membered rings. researchgate.net

X-ray Diffraction (XRD) for Polymer Morphology

X-ray diffraction (XRD) is a powerful technique for probing the long-range order and crystallinity of polymeric materials. Studies on the closely related poly(allylamine hydrochloride) (PAH) and poly(allylamine) have been used to infer the likely morphology of poly(this compound). researchgate.netresearchgate.net

Analysis of these related polymers by XRD typically reveals a broad, diffuse halo pattern rather than sharp, distinct Bragg peaks. researchgate.net This pattern is characteristic of an amorphous or non-crystalline structure. The lack of crystallinity is attributed to the random arrangement of the polymer chains and the presence of the bulky, charged cyclic groups in the backbone, which hinder the regular packing required for crystal lattice formation. It is therefore expected that poly(this compound) also possesses a largely amorphous morphology.

Polymer SystemExpected XRD PatternMorphologyReasonCitation
Poly(this compound) Broad, diffuse haloAmorphousSteric hindrance from bulky, cyclic pyrrolidinium rings and pendant methyl groups prevents ordered chain packing. researchgate.netresearchgate.net
Poly(allylamine hydrochloride) (PAH) Broad halo observed in studies.AmorphousIrregular chain structure. researchgate.net
Poly(allylamine) Broad halo observed in studies.AmorphousLack of stereoregularity and strong interchain interactions. researchgate.net

Thermal Stability and Degradation Pathways of Polymeric Materials

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for characterizing the thermal stability and degradation behavior of polymers. While specific data for poly(this compound) is limited, analysis of analogous polymers like poly(allylamine hydrochloride) (PAH) and poly(diallyldimethylammonium chloride) (PDMDAAC) provides significant insight into the expected behavior. researchgate.netsemanticscholar.orgresearchgate.net

The thermal degradation of these hydrochloride-containing polymers is typically a multi-stage process. researchgate.netsemanticscholar.org The initial stage of decomposition at lower temperatures involves the loss of hydrogen chloride from the polymer backbone. semanticscholar.org This is followed by the degradation of the main polymer chain at higher temperatures.

Key Degradation Stages (inferred from related polymers):

HCl Elimination: The first weight loss step, occurring at approximately 300 °C to 370 °C for PAH, corresponds to the removal of HCl from the amine hydrochloride groups. semanticscholar.org

Backbone Decomposition: Following the loss of HCl, the polymer backbone begins to degrade at higher temperatures. This process can be complex, involving mechanisms such as chain fission (scission) and hydrogen abstraction, leading to the formation of smaller volatile fragments and a thermally stable char residue at very high temperatures. semanticscholar.orgmdpi.com The formation of stable cyclic structures within the chain contributes to the thermal stability of the remaining material. semanticscholar.org

The thermal stability of the base polymer, poly(allylamine), is notably high, with no significant weight loss observed until around 440°C. The presence of the hydrochloride salt makes the polymer more susceptible to thermal degradation at lower temperatures. semanticscholar.orgresearchgate.net

Polymer SystemDecomposition Stage 1Decomposition Stage 2Final ResidueCitation
Poly(allylamine hydrochloride) (PAH) Onset ~300 °C (Removal of HCl)>370 °C (Main chain scission)~45% stable residue at 700 °C semanticscholar.orgresearchgate.net
Poly(diallyldimethylammonium chloride) (PDMDAAC) Multi-step degradation with activation energies from 83-98 kJ/mol (Step I) and 163-224 kJ/mol (Step II).Complex degradation of the quaternary ammonium ring structure.Varies with molecular weight. researchgate.netresearchgate.net
Poly(this compound) (Expected) Elimination of HCl.Degradation of the N-methylated pyrrolidinium backbone.Expected to form a stable char. semanticscholar.org

Advanced Polymeric Materials Derived from N Methyl Diallylamine Hydrochloride

Hydrogel Systems

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids without dissolving. ijcce.ac.irresearchgate.net Their high water content and soft consistency make them resemble natural living tissue, leading to their widespread investigation for biomedical applications. nih.govnih.gov Hydrogels based on N-methyl diallylamine (B93489) hydrochloride are a type of polyelectrolyte hydrogel, where the cationic nature of the polymer chains drives their unique properties.

The primary method for synthesizing hydrogels from N-methyl diallylamine hydrochloride is through free-radical polymerization. ijcce.ac.irresearchgate.net This process typically involves dissolving the this compound monomer, along with a cross-linking agent and a polymerization initiator, in an aqueous solution. scirp.org

The polymerization is generally initiated by chemical initiators that generate free radicals upon activation, which can be triggered by heat or a redox system. ijcce.ac.ir Common initiators include persulfates (e.g., ammonium (B1175870) persulfate or potassium persulfate) and azo compounds (e.g., azo-bis-isobutyronitrile, AIBN). ijcce.ac.irscirp.orgnih.gov The process consists of three main stages: initiation, propagation, and termination, resulting in the formation of long polymer chains. sapub.org

However, the polymerization of allylic monomers like this compound can be challenging, sometimes resulting in polymers with low molecular weight due to degradative chain transfer. ijcce.ac.ir This can be overcome by using specific initiator systems or by creating interpenetrating polymer networks (IPN) to enhance the mechanical properties of the resulting hydrogel. ijcce.ac.ir A copolymer of this compound and diallylamine hydrochloride has been synthesized using ammonium persulfate as an initiator in a dimethyl sulfoxide (B87167) solution. prepchem.com

Cross-linking is a crucial step that transforms soluble polymer chains into an insoluble, three-dimensional hydrogel network. researchgate.net This is most commonly achieved through chemical cross-linking, where covalent bonds are formed between the polymer chains, resulting in permanent and mechanically robust hydrogels. nih.govnih.gov The selection of the cross-linking agent and its concentration is critical as it directly influences the hydrogel's properties, including its swelling capacity, mechanical strength, and degradation rate. nih.govul.iemit.edu

A variety of cross-linking agents can be used for the free-radical polymerization of this compound. These agents are typically multifunctional molecules that can participate in the polymerization reaction and link multiple polymer chains together.

Table 1: Common Cross-linking Agents for Hydrogel Synthesis | Cross-linking Agent | Chemical Class | Key Characteristics | References | | :--- | :--- | :--- | :--- | | N,N'-methylenebisacrylamide (BIS or MBAA) | Bis-acrylamide | Highly reactive; widely used in aqueous systems; can be prone to alkaline hydrolysis. nih.govmdpi.com | | Glutaraldehyde (GLU) | Dialdehyde | Highly efficient and reactive; offers good solubility in water and organic solvents. nih.gov | | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Dimethacrylate | Used to create hydrogels with varying elasticity and mechanical stability. researchgate.net | | Poly(ethylene glycol) diacrylate (PEGDA) | Diacrylate | Creates a hydrolytically labile thioether ester bond, allowing for tunable degradation. mit.edu | | Tetraallylammonium bromide (TAAB) | Tetraallyl compound | Alternative to BIS for slow polymerizing systems, forming more homogeneous networks. mdpi.com | | Epichlorohydrin (ECH) | Epoxide | Often used for cross-linking cellulose (B213188) derivatives; reaction conditions can be controlled. mdpi.com |

The cross-linking density, determined by the molar ratio of the cross-linker to the monomer, is a key parameter. A higher cross-linking density results in a tighter network with smaller mesh sizes, which generally leads to lower swelling capacity but increased mechanical strength. ul.iekinampark.com

A defining characteristic of hydrogels is their ability to swell by absorbing significant amounts of water. nih.gov For hydrogels derived from this compound, this behavior is governed by the presence of ionizable amine groups along the polymer backbone. kinampark.com In an aqueous environment, electrostatic repulsion between the fixed positive charges on the polymer chains forces the network to expand, drawing in water molecules via osmosis. mdpi.com

The swelling behavior is influenced by several external and internal factors:

Cross-linking Density : As the cross-linking density increases, the polymer chains become more constrained, which restricts the expansion of the network and thus reduces the equilibrium swelling ratio. ul.iekinampark.com

pH of the Medium : The ionization state of the tertiary amine groups is dependent on the pH. At lower pH values, the amines are protonated, leading to increased charge density and electrostatic repulsion, which promotes swelling. scirp.orgmdpi.com As the pH increases, the amines become deprotonated, reducing repulsion and causing the hydrogel to shrink or collapse. scirp.orgmdpi.com

Ionic Strength : The presence of ions in the swelling medium can shield the electrostatic repulsion between the charged groups on the polymer chains. This reduces the osmotic pressure difference between the hydrogel and the external solution, leading to a decrease in the swelling capacity. mdpi.com

Table 2: Factors Influencing the Swelling of this compound-Based Hydrogels

Factor Effect on Swelling Mechanism References
Increasing Cross-linker Concentration Decrease A denser network structure restricts the movement and expansion of polymer chains. ul.iekinampark.com
Decreasing pH (in acidic range) Increase Protonation of amine groups increases intramolecular electrostatic repulsion, causing the network to expand. scirp.orgmdpi.com

| Increasing Ionic Strength | Decrease | Mobile counter-ions in the solution shield the fixed charges on the polymer network, reducing repulsive forces. | mdpi.com |

The mechanical properties of a hydrogel, such as its stiffness and strength, are critical for its practical applications. These properties are primarily dictated by the structure of the polymer network, especially the cross-linking density. researchgate.net Generally, a higher degree of cross-linking results in a mechanically stronger and stiffer hydrogel, though it may also become more brittle. researchgate.netkinampark.com

Engineering supramolecular interactions into the hydrogel network can lead to advanced materials with desirable properties such as:

Self-Healing : The reversible nature of non-covalent bonds allows the hydrogel to repair itself after mechanical damage. nih.govresearchgate.net

Injectability : Hydrogels held together by supramolecular forces can exhibit shear-thinning behavior, where they flow under stress (like during injection) and then quickly re-form their gel structure once the stress is removed. nih.gov

Tunable Mechanics : By designing systems with multiple types of cross-links (e.g., a "double cross-linked" hydrogel with both covalent and supramolecular links), the mechanical properties can be precisely controlled and even made responsive to external stimuli. rsc.org For instance, the introduction of adamantane (B196018) and β-cyclodextrin moieties into a polymer network can create reversible host-guest interactions that significantly increase the hydrogel's elastic modulus. rsc.org

Stimuli-responsive, or "smart," hydrogels are materials that undergo significant changes in their properties in response to small changes in their external environment. nih.gov Hydrogels based on this compound are inherently pH-responsive due to the presence of ionizable tertiary amine groups. mdpi.comrsc.org

pH-Responsiveness : In acidic environments (low pH), the amine groups become protonated (-N(CH₃)H⁺-), leading to strong electrostatic repulsion between the polymer chains. This causes the hydrogel to swell significantly. koreascience.kr In basic environments (high pH), the amine groups are deprotonated, reducing the repulsive forces and causing the hydrogel to deswell or collapse. mdpi.com This reversible swelling-deswelling behavior can be harnessed for applications like controlled drug delivery, where a drug can be released in response to the specific pH of a target site in the body. mdpi.comrsc.org

To create multi-responsive hydrogels, this compound can be copolymerized with other functional monomers.

Temperature-Responsiveness : A common strategy is to incorporate a temperature-sensitive monomer like N-isopropylacrylamide (NIPAAm). scirp.orgscirp.org Polymers of NIPAAm exhibit a lower critical solution temperature (LCST), typically around 32°C in water. nih.gov Below the LCST, the polymer is soluble and hydrophilic, while above it, the polymer becomes hydrophobic and collapses. A hydrogel containing both this compound and NIPAAm would therefore be dual-responsive, changing its swelling state in response to both pH and temperature. scirp.orgscirp.orgscirp.org

Table 3: Stimuli-Responsive Behavior of Functionalized Hydrogels

Stimulus Responsive Monomer/Group Mechanism of Response Potential Application
pH N-methyl diallylamine (tertiary amine) Protonation/deprotonation of amine groups alters electrostatic repulsion and network swelling. mdpi.com Site-specific drug delivery to acidic environments (e.g., tumors, stomach). mdpi.comrsc.org
Temperature N-isopropylacrylamide (NIPAAm) Polymer undergoes a coil-to-globule transition above its Lower Critical Solution Temperature (LCST), expelling water. nih.govmdpi.com Injectable systems that form a gel at body temperature. nih.govnih.gov

| Ions | Polyampholyte networks | Complexation of metal ions with functional groups on the polymer can induce a phase transition. nih.gov | Sensors for detecting metal ions in aqueous solutions. nih.gov |

Ion-Exchange Resins

The polymeric networks derived from this compound can also function as effective ion-exchange resins. Due to the tertiary amine groups, the polymer backbone becomes positively charged in acidic to neutral conditions. This fixed cationic charge allows the material to act as an anion-exchange resin, capable of binding and exchanging negatively charged ions from a surrounding solution.

A prominent example of a similar polymer used for this purpose is Sevelamer hydrochloride, which is a hydrogel of poly(allylamine hydrochloride). ul.ie It is used clinically as a phosphate (B84403) binder to treat hyperphosphatemia in patients with end-stage renal disease. ul.ie The protonated primary amine groups on the Sevelamer network bind dietary phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream.

Similarly, a hydrogel made from this compound would possess a network of fixed positive charges capable of binding various anions. The efficiency of this ion exchange process would depend on factors such as:

The cross-linking density of the resin, which affects the accessibility of the binding sites. ul.ie

The pH of the solution, which determines the degree of protonation and thus the number of active binding sites. ul.ie

The concentration and type of anions present in the solution.

The ability to bind specific anions makes these materials suitable for applications in water purification, chemical separation processes, and as functional excipients in pharmaceutical formulations.

Fabrication of this compound-Containing Ion-Exchange Materials

The creation of ion-exchange materials incorporating this compound involves the polymerization of the N-methyl diallylamine monomer, often with a cross-linking agent, to form a three-dimensional polymer network. This network, or resin, is then functionalized to introduce the ion-exchange sites.

A common method for fabricating these resins is suspension polymerization. In this technique, the monomers (N-methyl diallylamine and a cross-linker like divinylbenzene) are suspended as droplets in an aqueous medium. Polymerization is initiated within these droplets, leading to the formation of spherical resin beads. The size and uniformity of these beads can be controlled through the polymerization conditions. dardel.info

Following polymerization, the resin undergoes a process of amination to introduce the N-methyl diallylamine functional groups. This step is crucial as it imparts the ion-exchange properties to the material. The resulting polymer contains quaternary ammonium groups, which act as the active sites for ion exchange.

The physical structure of the resin, including its porosity and surface area, is a critical factor in its performance. Macroporous resins, with their larger pore structures, offer higher surface area and can be beneficial for the exchange of larger ions. The degree of cross-linking with agents like divinylbenzene (B73037) also plays a significant role in determining the resin's mechanical strength and swelling characteristics. dardel.info

Sorption Mechanisms and Selectivity for Inorganic Ions

The primary mechanism of sorption in this compound-containing ion-exchange resins is electrostatic interaction. The positively charged quaternary ammonium functional groups on the resin matrix attract and bind negatively charged inorganic ions (anions) from a surrounding solution. This process is reversible, allowing for the regeneration and reuse of the resin.

The selectivity of the resin for different inorganic ions is influenced by several factors, including the charge density of the ion, its hydrated ionic radius, and the specific nature of the functional groups on the resin. Generally, ions with a higher charge and smaller hydrated radius are preferentially adsorbed. For instance, a resin might show higher selectivity for sulfate (B86663) ions (SO₄²⁻) over chloride ions (Cl⁻) due to the higher charge of the sulfate ion.

Quantum-chemical calculations can be employed to understand the charge distribution within the resin structure. mdpi.com These studies help in identifying the sites with the highest positive charge, which are the primary locations for ion exchange. mdpi.com The presence of different functional groups, even with slight variations, can influence this charge distribution and, consequently, the sorption efficiency for various compounds. mdpi.com

Influence of Resin Structure and Functional Group Density on Exchange Capacity

The ion exchange capacity of a resin is a measure of its ability to remove ions from a solution and is directly related to its structural properties and the density of its functional groups.

Resin Structure: The physical matrix of the resin plays a pivotal role. Key structural aspects include:

Porosity: Macroporous resins, characterized by a large internal surface area and pore volume, generally exhibit higher operational capacities compared to gel-type resins. This is because the porous structure allows for easier access of ions to the functional groups within the resin beads. nih.gov

Chemical Matrix: The type of polymer backbone, such as polystyrenic or polyacrylic, can influence the resin's properties. dardel.infonih.gov Polystyrenic resins are common and are formed by the polymerization of styrene (B11656) and a cross-linker like divinylbenzene. dardel.info Polyacrylic resins, on the other hand, are derived from acrylic polymers and can offer a higher density of active groups. dardel.info

The following table summarizes the influence of these factors:

Resin PropertyInfluence on Exchange Capacity
Porosity Higher porosity (macroporous) generally leads to higher operational capacity due to increased surface area and accessibility of functional groups. nih.gov
Chemical Matrix The choice of polymer (e.g., polystyrenic vs. polyacrylic) affects the density of functional groups and overall capacity. dardel.infonih.gov
Functional Group Density Higher density typically increases total capacity but may impact selectivity in the presence of competing ions. researchgate.net

Regeneration Protocols and Reusability Studies

A key advantage of ion-exchange resins is their ability to be regenerated and reused over multiple cycles, which is both economically and environmentally beneficial. researchgate.net

Regeneration Protocols: Regeneration involves treating the exhausted resin with a chemical solution to remove the captured inorganic ions and restore the functional groups to their original state. For anion exchange resins like those containing this compound, which have captured negatively charged ions, a strong base is typically used as the regenerant.

A common regeneration process involves the following steps:

Backwash: The resin bed is first backwashed with water to remove any suspended solids that may have accumulated and to decompact the resin bed. dupont.com

Regenerant Injection: A solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is passed through the resin bed. The high concentration of hydroxide ions (OH⁻) displaces the captured anions from the resin's functional groups.

Displacement Rinse (Slow Rinse): A slow rinse with water is performed to push the remaining regenerant solution through the bed. dupont.com

Final Rinse (Fast Rinse): A fast rinse with clean water is then used to remove any remaining traces of the regenerant solution, preparing the resin for the next service cycle. dupont.com

The efficiency of regeneration can be affected by factors such as the concentration of the regenerant, the contact time, and the flow rate. In some cases, alternative regenerants or multi-step regeneration processes may be employed to address specific types of fouling or to improve efficiency. google.com

Reusability Studies: The long-term performance and reusability of the resin are critical for practical applications. Studies have shown that with proper regeneration, ion-exchange resins can be used for many cycles. youtube.com However, over time, the resin can experience a gradual loss of capacity due to factors such as:

Fouling: The accumulation of contaminants that are not effectively removed during regeneration can block pores and cover functional groups.

Mechanical Degradation: The physical stress of repeated swelling and shrinking during service and regeneration can cause the resin beads to break down.

Chemical Degradation: Exposure to harsh chemicals or high temperatures can lead to the breakdown of the polymer matrix or the functional groups.

Monitoring the resin's performance over multiple cycles, including its operational capacity and the quality of the treated effluent, is essential to determine its effective lifespan.

Flocculants and Coagulants in Water Treatment

Polymers derived from this compound can also function as effective flocculants and coagulants in water treatment processes. Their cationic nature makes them particularly suitable for destabilizing and aggregating negatively charged colloidal particles commonly found in water sources.

Mechanisms of Flocculation and Coagulation

Coagulation and flocculation are fundamental processes in water treatment aimed at removing suspended and colloidal particles. researchgate.netconiex.com

Coagulation: This initial step involves the destabilization of charged particles. When cationic polymers containing this compound are added to water, their positive charges neutralize the negative surface charges of suspended particles like clays, silts, and organic matter. This charge neutralization reduces the repulsive forces between the particles, allowing them to come closer together. researchgate.netresearchgate.net

Flocculation: Following coagulation, flocculation is the process of bringing the destabilized particles together to form larger aggregates, or "flocs." This is achieved through two primary mechanisms involving the polymer chains:

Bridging: The long polymer chains of the flocculant can adsorb onto multiple destabilized particles simultaneously, forming physical bridges between them. This bridging action effectively binds the smaller particles into larger, more settleable flocs. researchgate.net

Patch Flocculation: If the cationic polymer is strongly adsorbed onto the surface of the anionic particles, it can create positively charged "patches." These patches can then attract and bind with other negatively charged particles or with bare anionic surfaces on other particles, leading to floc formation. researchgate.net

The effectiveness of these mechanisms depends on the properties of the polymer, such as its molecular weight and charge density, as well as the characteristics of the water being treated, including pH and the nature of the suspended solids.

Performance Evaluation in Aqueous Systems

The performance of flocculants and coagulants derived from this compound is evaluated based on their ability to remove turbidity, suspended solids, and other contaminants from water.

Performance is typically assessed by measuring parameters such as:

Turbidity Reduction: A primary indicator of the removal of fine suspended particles.

Suspended Solids (SS) Removal: Measures the reduction in the concentration of solid material suspended in the water.

Chemical Oxygen Demand (COD) Reduction: Indicates the removal of organic pollutants.

Studies have shown that the effectiveness of these cationic polymers can be influenced by their charge density. In some cases, polymers with a higher charge density have demonstrated better performance in reducing turbidity. researchgate.net The structure of the flocs formed is also important; rounder, denser flocs tend to settle more efficiently, leading to better water clarification. researchgate.net

The following table provides an overview of key performance indicators for evaluating these polymers in aqueous systems:

Performance ParameterDescription
Turbidity Reduction Measurement of the decrease in water cloudiness after treatment.
Suspended Solids (SS) Removal Quantification of the removal of solid particles from the water.
Chemical Oxygen Demand (COD) Reduction Assessment of the removal of oxidizable organic matter.
Floc Size and Structure Observation of the characteristics of the formed flocs, which impacts settling efficiency. researchgate.net

Functional Polyamines and Composites

This compound serves as a versatile monomer for the synthesis of a variety of functional polyamines and composites. Its unique structure, featuring two allyl groups and a methylated nitrogen atom, allows for the creation of polymers with tailored properties for a range of advanced applications.

Poly(allylamine hydrochloride) (PAH) Derivatives and Methylated Variants

Poly(allylamine hydrochloride) (PAH) is a well-studied cationic polyelectrolyte created from the polymerization of allylamine. wikipedia.org The hydrochloride salt of N-methyl diallylamine is a key derivative, introducing a methyl group to the nitrogen atom of the repeating unit. This methylation significantly influences the polymer's properties.

The radical polymerization of this compound, often initiated by agents like azobisisobutyronitrile (AIBN) at elevated temperatures, yields high molecular weight, water-soluble cationic polymers. These polymers are distinct from their non-methylated counterparts. For instance, N-methylation can alter the charge density and hydrophobicity of the polymer, which in turn affects its interaction with other molecules and surfaces.

A modified protocol for the synthesis of N-methylated poly(allylamine) involves the exhaustive methylation of PAH using methyl iodide. nih.gov This process results in the formation of trimethylamine (B31210) quaternary ammonium groups, transforming the polymer into a strong polyelectrolyte. nih.gov These methylated variants of PAH are instrumental in creating multilayer films with tunable surface properties. nih.gov

Below is a data table comparing the properties of Poly(allylamine hydrochloride) and its N-methylated derivative.

PropertyPoly(allylamine hydrochloride) (PAH)N-Methylated Poly(allylamine hydrochloride)Source
Monomer Allylamine hydrochlorideThis compound wikipedia.org
Charge Type Cationic (primary amine)Cationic (tertiary amine) polysciences.com
Key Feature Primary amine groupsMethylated nitrogen atom polysciences.com
Synthesis Polymerization of allylamineRadical polymerization of this compound wikipedia.org
Common Application Polyelectrolyte multilayers, cell encapsulationFlocculants, coagulants, personal care products wikipedia.org

Carbon Dioxide Capture Materials

The amine functionality in polymers derived from this compound makes them promising candidates for carbon dioxide (CO2) capture technologies. Amine-based materials can chemically absorb CO2, a critical process for reducing greenhouse gas emissions from sources like flue gas. nih.govyoutube.com

While direct studies on polymers solely derived from this compound for CO2 capture are not extensively detailed in the provided results, the principle relies on the reaction between the amine groups in the polymer and CO2. In aqueous environments, this reaction typically forms carbamates. The efficiency of this capture process is influenced by factors such as the amine's basicity and steric hindrance around the nitrogen atom.

Research into various amine-containing materials, including metal-organic frameworks functionalized with diamines, demonstrates the high potential of amine-based systems for CO2 capture. nih.gov For example, mmen-Mg2(dobpdc) has shown exceptional CO2 uptake at low pressures, relevant for both air and flue gas capture. nih.gov The regeneration of these materials, often achieved by heating to release the captured CO2, is a crucial aspect of their practical application. nih.govyoutube.com

The table below outlines key parameters for amine-based CO2 capture materials.

ParameterDescriptionRelevance to this compound PolymersSource
CO2 Loading Capacity The amount of CO2 that can be absorbed per unit mass of the material.The density of amine groups in the polymer would be a primary determinant. nih.govgoogle.com
Absorption/Desorption Kinetics The speed at which CO2 is captured and released.The accessibility of the amine sites and the polymer's morphology are key. nih.gov
Thermal Stability The ability of the material to withstand the temperatures required for regeneration without degrading.The polymer backbone's stability is crucial for long-term use.
Regeneration Energy The amount of energy required to release the captured CO2.A lower regeneration energy is desirable for economic viability. nih.gov

Polymers with Antimicrobial Properties

Cationic polymers, such as those derived from this compound, are known to exhibit antimicrobial activity. The positively charged ammonium groups in the polymer chain can interact with the negatively charged cell membranes of bacteria, leading to cell disruption and death.

The synthesis of polymers with antimicrobial properties often involves the quaternization of the amine groups, which enhances their cationic nature. Research on secondary and tertiary polydiallylammonium salts has indicated that these polymers possess high antimicrobial activity. ncats.io The effectiveness of these polymers can be influenced by factors such as molecular weight, charge density, and the length of any alkyl chains attached to the nitrogen atom.

For instance, studies on other N-alkylated polymers have shown that the length of the alkyl chain and the degree of quaternization can significantly impact the antimicrobial efficacy against various bacteria. rsc.org

Coatings, Adhesives, and Surfactants

The polymeric derivatives of this compound find use in a variety of industrial applications, including coatings, adhesives, and surfactants. actylis.com The cationic nature and water solubility of these polymers make them effective in formulations where interaction with surfaces and modification of interfacial properties are required.

As a component in coatings, these polymers can improve adhesion and provide a protective layer. actylis.comguidechem.com In the textile industry, copolymers derived from this compound have been shown to enhance the color fastness of dyed fabrics.

In adhesive formulations, the adhesive properties of these polymers are leveraged to bind materials together. actylis.comguidechem.com As surfactants, the amphiphilic nature that can be imparted to these polymers allows them to be effective at interfaces, reducing surface tension and stabilizing emulsions.

Polymeric Matrices for Controlled Release Studies

The ability to form hydrogels and their biocompatibility makes polymers derived from this compound suitable for use as matrices in controlled release applications. wikipedia.org These polymeric networks can encapsulate active molecules, such as drugs, and release them over a sustained period.

The release mechanism is often governed by diffusion of the active agent through the polymer matrix. The properties of the hydrogel, such as its crosslink density and swelling behavior, can be tailored to control the release rate. The layer-by-layer assembly technique, often employing cationic polymers like PAH and its derivatives, allows for the creation of microcapsules that can maintain their structural integrity and serve as vehicles for drug delivery. wikipedia.org

Theoretical and Computational Investigations of N Methyl Diallylamine Hydrochloride Chemistry

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling provides fundamental insights into the reaction mechanisms of N-methyl diallylamine (B93489) hydrochloride, particularly its propensity for cyclopolymerization. These computational methods allow for a detailed examination of the electronic structures of reactants, intermediates, and transition states, which are often difficult to characterize experimentally.

Density Functional Theory (DFT) is a principal computational tool for investigating the polymerization of diallylamine derivatives. DFT calculations are used to model the radical cyclization reactions of related monomers, such as N-methyl-N,N-diallylammonium, to predict reaction favorability. For instance, mechanistic studies on monomers like N,N-diallylamine and N,N-dimethyl-N,N-diallylammonium have been carried out using DFT methods like B3LYP/6-31G to determine activation barriers for cyclization and propagation steps. researchgate.net

These studies analyze the potential energy profiles of chain propagation and competing chain transfer reactions, which can lead to the formation of low-molecular-weight oligomers. researchgate.net DFT-based reactivity indices, including Fukui functions and spin densities, are also applied to understand the role of polar and stereoelectronic effects in the cyclization process of diallyl monomers. nih.gov Such computational approaches are crucial for elucidating the underlying factors that govern the regioselectivity of the polymerization process. nih.gov

A key application of computational chemistry in this field is the simulation of transition states to determine the energy barriers for competing reaction pathways. For diallylamine systems, this primarily involves the intramolecular cyclization step of the propagating radical. Theoretical studies predict that the activation energy for the formation of a five-membered ring is relatively low, confirming this as the favored pathway.

Theoretical calculations have shown that methyl substitution on the nitrogen atom, as in N-methyl diallylamine, decreases the activation energy barrier for cyclization. This enhancement is attributed to a reduction in gauche interactions in the transition state compared to the uncyclized radical. For the related N,N-dimethyl-N,N-diallylammonium monomer, computations show that cyclization is significantly more facile than intermolecular propagation (homopolymerization), which explains its high cyclopolymerization efficiency. researchgate.net In contrast, for unsubstituted diallylamine, the activation barriers for cyclization and homopolymerization are nearly identical. researchgate.net

Table 1: Computed Activation Barriers for Competing Pathways in Diallylamine Monomers

Monomer SpeciesReaction PathwayRelative Energetic FavorabilityComputational Method
N-methyl-N,N-diallylammonium Radical5-membered ring cyclizationLow activation energy, favorableDFT
N,N-dimethyl-N,N-diallylammoniumIntramolecular CyclizationMuch more facileB3LYP/6-31G
N,N-dimethyl-N,N-diallylammoniumHomopolymerizationHigher activation barrierB3LYP/6-31G
N,N-diallylamineIntramolecular CyclizationSimilar activation barrier to homopolymerizationB3LYP/6-31G
N,N-diallylamineHomopolymerizationSimilar activation barrier to cyclizationB3LYP/6-31G

This table synthesizes findings from DFT studies on diallylamine systems to illustrate the influence of N-substitution on reaction kinetics. researchgate.net

Analysis of the potential energy surface (PES) provides a comprehensive map of the polymerization reaction, detailing the energy landscape from reactants to products. Quantum chemical studies have explored the PES for chain propagation and the competing chain transfer reactions for various diallylamine monomers. researchgate.net This analysis helps to identify the most likely reaction mechanisms by comparing the energy profiles of different pathways.

For diallyl monomers, the formation of cyclic structures is a critical feature. researchgate.net While a six-membered ring might be thermodynamically more stable, the formation of a five-membered ring is often the kinetically preferred outcome. PES analysis clarifies this by showing that the transition state leading to the five-membered ring (the 5-exo cyclization) is lower in energy than the one leading to the six-membered ring (6-endo cyclization). This kinetic control is a fundamental aspect of the cyclopolymerization of 1,6-dienes like N-methyl diallylamine.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying individual reaction steps, molecular dynamics (MD) simulations are used to investigate the behavior of larger polymeric systems over time.

MD simulations provide valuable insights into the structure, conformation, and interactions of the resulting polymers in solution. researchgate.netepa.gov Although specific MD studies on poly(N-methyl diallylamine hydrochloride) are not detailed in the provided sources, extensive research on the closely related poly(allylamine hydrochloride) (PAH) offers relevant parallels. researchgate.netresearchgate.net

Atomistic simulations of PAH have been used to compare its ionic complexation phenomena with various polyanions. researchgate.net These simulations reveal important details about the structure and composition of the resulting polyelectrolyte complexes, including their compactness and water content. researchgate.netepa.gov Such studies give insight into how the polymer chains fold and interact with their environment, including counterions and solvent molecules, which is crucial for understanding the physical properties of these cationic polyelectrolytes. conicet.gov.ar

Mechanistic Insights from Computational Studies

Computational studies have been instrumental in building a detailed mechanistic understanding of the radical polymerization of this compound. A primary insight is the strong kinetic preference for the intramolecular cyclization reaction over simple intermolecular propagation, leading to a polymer structure containing cyclic repeating units. researchgate.net

The key mechanistic findings derived from these theoretical investigations are:

Preference for Cyclization: For N-substituted diallylammonium salts, the intramolecular cyclization step is kinetically much more favorable than intermolecular addition. This ensures that the resulting polymer, poly(this compound), is primarily composed of N-methylpyrrolidinium chloride repeating units rather than linear structures. researchgate.net

Regioselectivity: The cyclization proceeds preferentially to form a five-membered ring (5-exo cyclization) rather than a six-membered ring. Computational analysis of transition states and potential energy surfaces confirms that the barrier for the 5-exo pathway is lower. nih.gov

Role of the N-methyl group: Theoretical studies indicate that the methyl group on the nitrogen atom lowers the activation barrier to cyclization, thereby promoting a more efficient cyclopolymerization process compared to unsubstituted diallylamine.

Suppression of Chain Transfer: Protonation of the amine to form the hydrochloride salt is a necessary condition for decreasing the competitiveness of degradative chain transfer reactions, which would otherwise lead to low-molecular-weight products. researchgate.net

Elucidating Chain Transfer and Termination Processes

The polymerization of diallyl compounds like this compound is significantly influenced by competing reactions of chain transfer and termination. Computational studies have been crucial in understanding these processes, particularly the transformation of what is typically a detrimental reaction into a productive one.

A primary challenge in the polymerization of allyl monomers is the degradative chain transfer to the monomer. This process involves the abstraction of an α-hydrogen atom from the allyl group of a monomer by a growing polymer radical. The result is a stable, low-reactivity allyl "transfer" radical, which is inefficient at re-initiating polymerization, effectively terminating the kinetic chain and leading to the formation of low-molecular-weight oligomers. researchgate.net

Quantum chemical modeling has revealed that maintaining the monomer in a fully protonated state, as is the case with this compound, is essential for suppressing this degradative pathway. researchgate.net Protonation of the nitrogen atom alters the electronic structure of the monomer, increasing the activation energy for α-hydrogen abstraction. This makes the alternative reaction, the addition of the radical to the monomer's double bond (chain propagation), more favorable. Consequently, the typically problematic degradative chain transfer is converted into an effective chain transfer process. In this effective process, while a hydrogen atom might still be abstracted, the resulting radical can efficiently re-initiate a new polymer chain, thus preserving the kinetic chain length and enabling the synthesis of high-molecular-weight polymers.

Computational studies using methods such as the semiempirical MNDO-PM3 have been employed to calculate the activation energies for these competing pathways. These calculations confirm that for the protonated monomer, the activation energy for hydrogen abstraction is significantly higher than for radical addition to the double bond, explaining the successful synthesis of high-molecular-weight polymers from these salts. researchgate.net

Table 1: Calculated Activation Energies (Ea) for Competing Reactions in Diallylamine Polymerization
Reaction TypeMonomer StateComputational MethodCalculated Ea (kcal/mol)Outcome
α-Hydrogen Abstraction (Chain Transfer)Neutral AmineMNDO-PM3Lower ValueDegradative Transfer, Low MW Polymer
Radical Addition (Propagation)Neutral AmineMNDO-PM3Higher Value-
α-Hydrogen Abstraction (Chain Transfer)Protonated Amine (Hydrochloride Salt)MNDO-PM3Higher Value-
Radical Addition (Propagation)Protonated Amine (Hydrochloride Salt)MNDO-PM3Lower ValueEffective Transfer, High MW Polymer

Understanding Adsorption Mechanisms in Applied Contexts

While this compound is a monomer, its most significant applied context is as a precursor to the cationic polyelectrolyte, poly(allylamine hydrochloride) (PAH). The adsorption of PAH onto various surfaces is critical for applications ranging from multilayer film fabrication to surface modification and biomedical coatings. Theoretical and computational studies have provided deep insights into the mechanisms governing this adsorption.

The primary driving force for PAH adsorption onto negatively charged surfaces is strong electrostatic attraction. mdpi.com Molecular dynamics (MD) simulations and classical polymer density functional theory (DFT) are powerful methods used to model these interactions. scispace.comepa.gov MD simulations, using both explicit and implicit solvent models, can provide atomistic details of the polymer's conformation at a surface and the structure of the resulting polyelectrolyte complex. epa.gov For example, simulations of PAH interacting with poly(styrene sulfonate) show the formation of a compact complex, with specific insights into water content and ion pairing. epa.gov

Theoretical models predict how factors like polymer chain length and salt concentration (ionic strength) influence adsorption. acs.orgrsc.org

Effect of Salt Concentration: The addition of simple salt screens the electrostatic interactions between the polyelectrolyte and the surface. Mean-field theories often predict that this screening will lead to desorption of the polymer. acs.orgwikipedia.org However, more advanced simulations and DFT models that include correlation effects show a more complex, nonmonotonic response. acs.org At low to intermediate salt concentrations, adsorption can actually increase, a correlation-driven effect that mean-field approaches fail to capture. acs.org

Effect of Polymer Chain Length: The length of the PAH chain plays a crucial role in adsorption, often driven by entropy. rsc.org Lattice models and spectroscopic experiments on the competitive adsorption of long-chain and short-chain polyelectrolytes onto silica nanoparticles capped with PAH demonstrate an entropic preference for the complete adsorption of longer chains. rsc.org

Table 2: Theoretical Methods in Polyelectrolyte Adsorption Studies
Theoretical MethodFocus of StudyKey Insights
Molecular Dynamics (MD) SimulationsConformation of adsorbed chains; complex structure; solvent effectsProvides atomistic detail of polymer-surface interactions and hydration. epa.govresearchgate.net
Classical Polymer DFTEffects of salt concentration and polymer length on adsorbed amountCan predict nonmonotonic salt response and chain length preferences. scispace.comacs.org
Lattice ModelsCompetitive adsorption and entropic effectsDemonstrates entropic preference for adsorption of longer polymer chains. rsc.org
Quantum Mechanics (DFT)Specific chemical interactions of functional groups with surfacesElucidates Lewis acid-base interactions and calculates adsorption energies. nih.gov

Solvation Effects in Reaction Pathways

The polymerization of this compound is typically carried out in aqueous solution, making the role of the solvent critical. Solvation affects the stability of reactants, radicals, and transition states, thereby influencing reaction rates and pathways. Computational chemistry offers methods to model these effects explicitly.

Polarized continuum models, such as the SOLPAC program or the Solvation Model based on Density (SMD), are frequently used to calculate the influence of a solvent environment. researchgate.netyoutube.com These implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. This approach allows for the calculation of solvation free energy.

In the context of diallylamine polymerization, calculations have shown that solvation significantly impacts the activation energies of competing chain propagation and transfer reactions. researchgate.net For instance, the transition states of hydrogen abstraction reactions are solvated, and this interaction can alter the energy barrier. researchgate.net The presence of a polar solvent like water is expected to make allyl monomers more active in hydrogen abstraction reactions (HAR), a key step in chain transfer. nih.gov DFT studies on HAR from allyl monomers by a benzoyl radical showed that activation energies (Ea) were consistently lower in water compared to the gas phase or less polar solvents. nih.gov This is because the transition state is often more polarized than the reactants and is therefore stabilized to a greater extent by the polar solvent.

The influence of specific ions, such as the chloride counter-ion in this compound, has also been studied. The presence of solvated Cl⁻ ions was considered in quantum chemical calculations of the elementary polymerization reactions. researchgate.net Furthermore, MD simulations can model solvation explicitly by including individual solvent molecules. This method provides detailed information on the local solvent structure around the solute, such as the formation of hydrogen-bonding networks and the specific orientation of solvent molecules within the solvation shell. rsc.org

Table 3: Effect of Solvent on Calculated Activation Energy (Ea) for Hydrogen Abstraction from an Allyl Monomer
SolventDielectric Constant (ε)Calculated Ea (kcal/mol)
Gas Phase1.020.20
n-Hexane1.8819.82
Toluene2.3819.04
Water78.3917.92

Data adapted from DFT studies on hydrogen abstraction from allyl ether systems by a benzoyl radical, illustrating the trend of decreasing activation energy with increasing solvent polarity. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthesis Routes for Enhanced Purity and Yield

Current industrial-scale production of N-methyl-dialkylamines often involves the catalytic hydrogenation of secondary amines and formaldehyde (B43269). google.com However, future research is focused on developing more efficient and greener synthesis routes for N-methyl diallylamine (B93489) hydrochloride that offer higher purity and yield. One promising area of investigation is the optimization of reaction conditions, such as catalyst selection and solvent systems. For instance, the use of a two-step amination process followed by purification techniques like fractional distillation under reduced pressure can significantly improve product quality.

Another avenue of exploration involves novel catalytic systems. Research into the use of palladium catalysts with specific ligands, such as diethylenetriaminepentaacetic acid, for the hydrogenation of related nitro compounds to form N-methylated amines has shown promise for achieving high purity. google.com Additionally, alternative methylation strategies, such as those using formaldehyde in the presence of specific additives or employing novel N-methylation techniques with carbon dioxide and hydrogen, could lead to more sustainable and efficient production methods. google.comresearchgate.net The goal is to develop scalable processes that minimize by-product formation and deliver N-methyl diallylamine hydrochloride with the high degree of purity required for advanced polymerization applications.

Precision Control over Polymer Architecture and Molecular Weight

The polymerization of diallylamine monomers, including this compound, has traditionally been challenging, often resulting in low-molecular-weight oligomers due to degradative chain transfer. researchgate.net A significant area of future research lies in achieving precise control over the polymer architecture and molecular weight. Quantum chemical modeling has been instrumental in understanding the competing reactions of chain propagation and chain transfer. researchgate.net These studies have revealed that maintaining the monomer in a fully protonated state is crucial for suppressing degradative chain transfer and enabling the synthesis of high-molecular-weight polymers. researchgate.net

Future investigations will likely focus on living radical polymerization techniques, which offer a high degree of control over polymer chain growth. nih.gov The use of transition metal catalysts, for example, can facilitate a reversible halogen exchange, allowing for the controlled formation of complex polymer architectures such as block copolymers. nih.govmdpi.com By carefully designing the catalyst and reaction conditions, it will be possible to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and specific functionalities. This level of control is essential for tailoring the properties of the resulting materials for specific applications.

Integration into Hybrid and Nanocomposite Materials

The cationic nature of polymers derived from this compound makes them excellent candidates for integration into hybrid and nanocomposite materials. These materials, which combine organic polymers with inorganic components, offer synergistic properties that are not achievable with either component alone. rsc.org Future research will explore the creation of novel hybrid materials by combining poly(this compound) with various inorganic nanoparticles, such as zinc oxide (ZnO), silica, or clay.

Exploration of New Applications in Specialized Materials Science

While this compound and its polymers are already used in applications such as coatings and adhesives, there is significant potential for their use in more specialized areas of materials science. actylis.com The presence of both amine and alkene functionalities in the monomer makes it a valuable building block for the synthesis of a wide range of derivatives with unique properties. Future research will likely focus on leveraging this chemical versatility to create novel functional materials.

One promising direction is the development of advanced hydrogels. The cross-linking ability of the diallyl groups can be utilized to form highly absorbent and stimuli-responsive hydrogels for applications in drug delivery, tissue engineering, and agriculture. Furthermore, the cationic nature of the polymer can be exploited for applications in gene delivery and as flocculants in water treatment. The synthesis of block copolymers containing segments of poly(this compound) could also lead to materials with unique self-assembly behaviors and applications in nanotechnology. mdpi.com

Advanced Computational Design of this compound-Based Systems

Advanced computational methods, particularly quantum chemical modeling, are becoming increasingly important in the design of new materials. researchgate.net In the context of this compound, computational studies can provide valuable insights into the polymerization process, helping researchers to understand the reaction mechanisms and to design strategies for controlling the polymer structure. researchgate.net By modeling the potential energy profiles of the chain propagation and chain transfer reactions, it is possible to identify the key factors that influence the outcome of the polymerization. researchgate.net

Future research in this area will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations, to model the behavior of this compound-based polymers in different environments. These simulations can be used to predict the physical properties of the polymers, such as their solubility, conformation, and interaction with other molecules. This information will be invaluable for the rational design of new materials with specific functionalities and for optimizing their performance in various applications.

Q & A

Q. What are the critical steps in synthesizing N-methyl diallylamine hydrochloride with high yield and purity?

Methodological Answer:

  • Catalyst Selection and Reaction Conditions : Use a two-step amination process starting with ammonia, a catalyst (unspecified in evidence but implied in optimized protocols), and 3-chloropropene. Maintain a constant temperature of 35–55°C during dropwise addition to control exothermic reactions and minimize side products .
  • Purification : After synthesis, distill the crude product under reduced pressure, and employ alkaline dehydration (e.g., sodium hydroxide) to remove water and ammonium chloride byproducts. Recycle excess ammonia and solvents to improve energy efficiency and reduce waste .
  • Yield Optimization : Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) to identify incomplete reactions. Adjust catalyst loading or reaction time if intermediates persist .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of diallyl and methyl groups. Compare chemical shifts with reference data for similar amines (e.g., dimethylamine hydrochloride in ).
  • Purity Assessment : Employ high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Calibrate using a certified reference standard .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, which informs storage conditions (e.g., refrigeration to prevent hygroscopic degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathway data for this compound under varying pH conditions?

Methodological Answer:

  • Mechanistic Probes : Perform kinetic studies using deuterated solvents (e.g., D₂O) to track hydrogen/deuterium exchange in intermediates. Compare reaction rates at pH 7 vs. pH 10 to identify acid/base-catalyzed pathways .
  • Byproduct Analysis : Use LC-MS to detect unexpected products (e.g., oxidized or cyclized derivatives). For example, oxidation with permanganate may yield secondary amines, while acidic conditions might promote hydrolysis .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and energy barriers for competing pathways. Validate models against experimental GC-MS or NMR data .

Q. What strategies mitigate instability of this compound in aqueous solutions during biological assays?

Methodological Answer:

  • Buffering Systems : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) with 1–5% organic co-solvents (e.g., ethanol) to enhance solubility and reduce hydrolysis. Avoid prolonged exposure to light or oxygen .
  • Stability-Indicating Assays : Use reverse-phase HPLC with mass spectrometry (RP-HPLC-MS) to monitor degradation products over time. Store aliquots at –20°C and avoid freeze-thaw cycles .
  • Chelation Additives : Introduce ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that catalyze decomposition .

Q. How can researchers design experiments to study the compound’s role in polymer or drug conjugate synthesis?

Methodological Answer:

  • Functionalization : React the amine group with electrophiles (e.g., acrylates or epoxides) under mild conditions (25–40°C) to form crosslinked polymers. Monitor gelation time via rheometry .
  • Drug Conjugation : Use carbodiimide coupling agents (e.g., EDC) to link the amine to carboxylic acid-containing drugs. Optimize molar ratios (e.g., 1:1.2 drug:amine) and purify conjugates via size-exclusion chromatography .
  • Characterization : Confirm conjugation success using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry and assess bioactivity via in vitro cell assays (e.g., cytotoxicity or receptor binding) .

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